

Cross-Species Efficacy of AZD-8529 Mesylate: A Comparative Guide

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Compound of Interest

Compound Name: AZD-8529 mesylate

Cat. No.: B605782

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical data on **AZD-8529 mesylate**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The information is intended to support research and development efforts by offering a clear overview of the compound's performance across different species.

In Vitro Efficacy and Selectivity

AZD-8529 acts as a positive allosteric modulator of the mGluR2, enhancing the receptor's response to the endogenous ligand, glutamate. Its in vitro potency and selectivity have been characterized in human and non-human primate systems.

Table 1: In Vitro Activity of AZD-8529

Parameter	Species/System	Value	Reference
Binding Affinity (K _i)	Human mGluR2	16 nM	[1]
Potentialiation (EC ₅₀)	Human mGluR2 (HEK cells)	195 nM	[1]
Potentialiation (EC ₅₀)	Human mGluR2 ([³⁵ S]GTPγS)	195 ± 62 nM	[2]
Potentialiation (EC ₅₀)	Human mGluR2 (Fluorescence assay)	285 ± 20 nM	[2]
Selectivity	Human mGluR1, 3, 4, 5, 6, 7, 8	No significant PAM activity at 20-25 μM	[2]
Weak PAM Activity	Human mGluR5 (EC ₅₀)	3.9 μM	[1]
Weak Antagonist Activity	Human mGluR8 (IC ₅₀)	23 μM	[1]

In Vivo Efficacy in Preclinical Models

Preclinical studies in rodents and non-human primates have demonstrated the in vivo efficacy of AZD-8529 in models relevant to neuropsychiatric and addiction disorders.

Table 2: In Vivo Effects of AZD-8529 in Animal Models

Species	Model	Key Findings	Doses	Reference
Rat	Methamphetamine Craving	Decreased cue-induced methamphetamine seeking.	20 and 40 mg/kg (s.c.)	[3]
Rat	Nicotine-Induced Dopamine Release	Decreased nicotine-induced dopamine release in the nucleus accumbens.	Not specified	[2]
Squirrel Monkey	Nicotine Self-Administration	Decreased nicotine self-administration.	0.3-3 mg/kg (i.m.)	[2]
Squirrel Monkey	Nicotine Seeking	Reduced nicotine priming- and cue-induced reinstatement of nicotine seeking.	≤ 3 mg/kg (i.m.)	[2]

Pharmacokinetic Profile

While comprehensive comparative pharmacokinetic data across all preclinical species is not publicly available, some information has been reported in rats, squirrel monkeys, and humans.

Table 3: Pharmacokinetic Parameters of AZD-8529

Species	Parameter	Value	Dosing Regimen	Reference
Rat	Efficacy in vivo	Effective at 20 and 40 mg/kg (s.c.)	Single dose	[3]
Squirrel Monkey	Tmax	~3 hours (basis for pretreatment time)	Not specified (i.m.)	[2]
Human	Cmax (schizophrenia patients)	73 ng/mL	40 mg every other day (chronic)	[1]
Human	Cmin (schizophrenia patients)	38 ng/mL	40 mg every other day (chronic)	
Human	Average Blood Level (schizophrenia patients)	112 ng/mL	80 mg daily for 3 days	
Human	CSF Penetration (healthy volunteers)	CSF levels were approximately half the plasma free-fraction.	60 mg QD for 12 days	

Note: Detailed pharmacokinetic parameters such as half-life and oral bioavailability for preclinical species were not available in the reviewed public literature.

Experimental Protocols

[³⁵S]GTPyS Binding Assay

This assay measures the activation of G-protein coupled receptors, such as mGluR2.

Principle: In the presence of an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPyS, to quantify receptor activation.

Protocol Outline:

- **Membrane Preparation:** Membranes are prepared from cells expressing the mGluR2 receptor (e.g., CHO cells) or from brain tissue (e.g., primate cortex, hippocampus, and striatum)[2].
- **Incubation:** Membranes are incubated with a fixed concentration of GDP, varying concentrations of the agonist (glutamate), the test compound (AZD-8529), and [³⁵S]GTPyS.
- **Filtration:** The reaction is stopped by rapid filtration through a filter plate, which traps the membranes bound with [³⁵S]GTPyS.
- **Scintillation Counting:** The radioactivity on the filters is measured using a scintillation counter.
- **Data Analysis:** The amount of [³⁵S]GTPyS bound is plotted against the agonist concentration to determine the EC50 and Emax values in the presence and absence of the PAM.

Fluorescence-Based Calcium Flux Assay

This assay is used to assess the selectivity of compounds against a panel of mGluR subtypes.

Principle: mGluR subtypes are coupled to different G-proteins that, upon activation, can lead to changes in intracellular calcium concentrations. These changes can be measured using calcium-sensitive fluorescent dyes.

Protocol Outline:

- **Cell Culture:** Cells stably expressing different mGluR subtypes (mGluR1, 3, 4, 5, 6, 7, and 8) are plated in multi-well plates[2].
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Addition:** The test compound (AZD-8529) is added to the wells, followed by the addition of an agonist.
- **Fluorescence Measurement:** Changes in fluorescence intensity are monitored over time using a fluorescence plate reader.

- **Data Analysis:** The fluorescence signal is analyzed to determine if the compound potentiates the agonist-induced calcium response for each mGluR subtype.

In Vivo Microdialysis in Rats

This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.

Principle: A microdialysis probe is implanted into the brain region of interest (e.g., nucleus accumbens). A physiological solution is perfused through the probe, allowing neurotransmitters from the extracellular fluid to diffuse into the perfusate, which is then collected and analyzed.

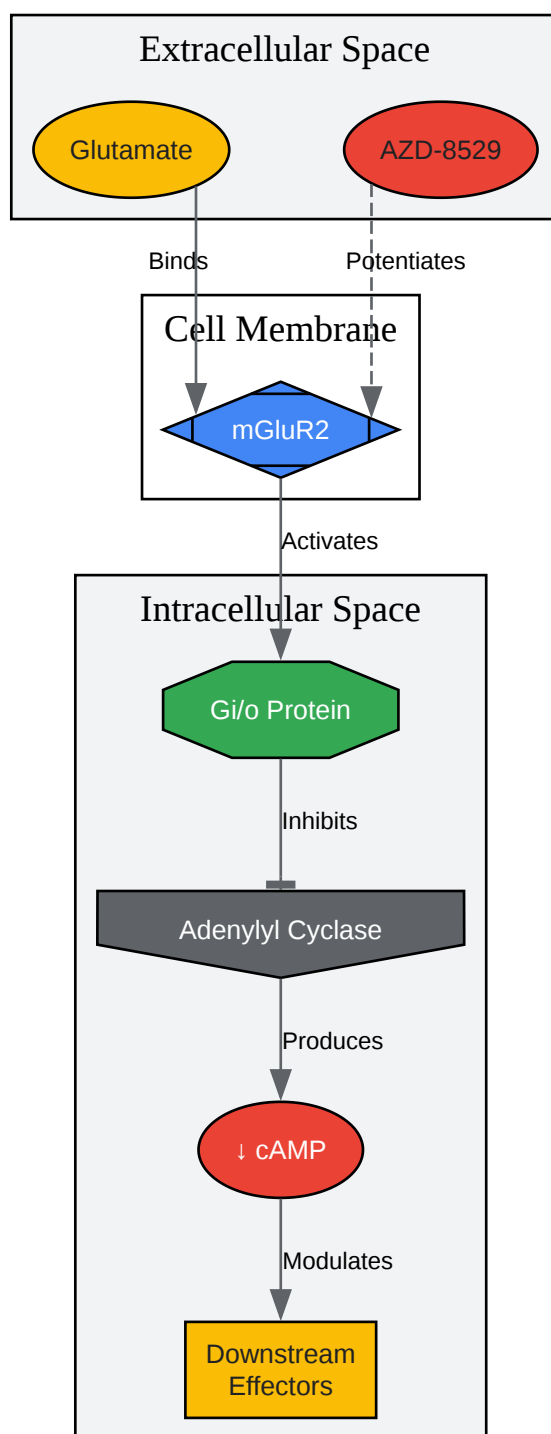
Protocol Outline:

- **Probe Implantation:** A microdialysis probe is stereotactically implanted into the nucleus accumbens of a rat.
- **Perfusion:** The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
- **Sample Collection:** Dialysate samples are collected at regular intervals before and after drug administration (nicotine and/or AZD-8529)[\[2\]](#).
- **Neurotransmitter Analysis:** The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- **Data Analysis:** Dopamine levels are expressed as a percentage of the baseline levels and compared between different treatment groups.

Signaling Pathway and Experimental Workflow

mGluR2 Signaling Pathway

Activation of mGluR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can modulate the activity of various downstream effectors, including ion channels and other signaling pathways like the MAPK pathway. As a PAM, AZD-8529 enhances this signaling cascade in the presence of glutamate.

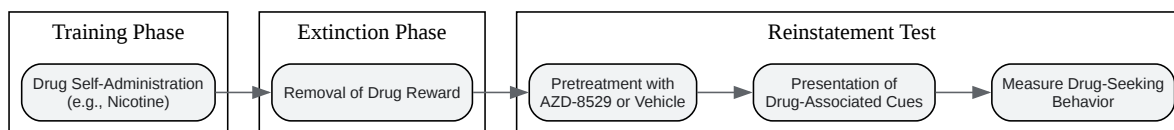


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Caption: mGluR2 signaling pathway activated by glutamate and potentiated by AZD-8529.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of AZD-8529 in a preclinical model of drug-seeking behavior.



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